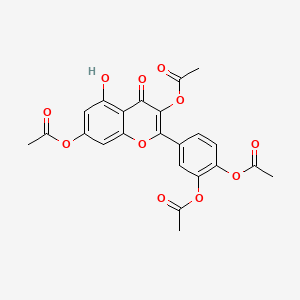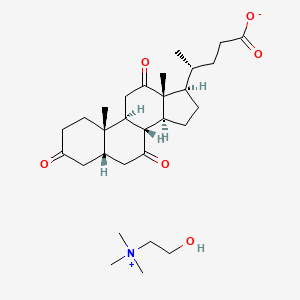
Choline dehydrocholate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dehidrocolato de colina es un compuesto derivado de la colina y el ácido dehidrocólico. La colina es un nutriente esencial que juega un papel crucial en varias funciones corporales, incluida la síntesis de neurotransmisores, la señalización de la membrana celular y el transporte de lípidos . El ácido dehidrocólico es un derivado del ácido biliar utilizado para estimular el flujo biliar . El dehidrocolato de colina combina las propiedades tanto de la colina como del ácido dehidrocólico, lo que lo convierte en un compuesto de interés en varios campos científicos y médicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El dehidrocolato de colina se puede sintetizar mediante la reacción del cloruro de colina con el ácido dehidrocólico. La reacción normalmente implica el uso de disolventes como el etanol o el metanol y puede requerir calentamiento para facilitar la reacción. El producto se purifica posteriormente mediante cristalización u otras técnicas de separación .
Métodos de producción industrial
La producción industrial de dehidrocolato de colina implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas de purificación automatizados para garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de reacciones
El dehidrocolato de colina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El dehidrocolato de colina se puede oxidar para formar diferentes derivados, dependiendo de los agentes oxidantes utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del dehidrocolato de colina, lo que lleva a la formación de derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados de óxido de colina, mientras que la reducción puede producir varias formas reducidas de dehidrocolato de colina .
Aplicaciones Científicas De Investigación
El dehidrocolato de colina tiene una amplia gama de aplicaciones de investigación científica, incluidas:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otros compuestos.
Biología: Se estudia por su papel en la estructura y función de la membrana celular, así como por su participación en la síntesis de neurotransmisores.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluido su uso en la mejora de la función hepática y la estimulación del flujo biliar.
Industria: Se utiliza en la producción de productos farmacéuticos y como aditivo en la alimentación animal para promover el crecimiento y la salud .
Mecanismo De Acción
El dehidrocolato de colina ejerce sus efectos a través de varios mecanismos:
Síntesis de neurotransmisores: La colina es un precursor de la acetilcolina, un neurotransmisor involucrado en la memoria y el control muscular.
Metabolismo de lípidos: La colina es esencial para la síntesis de la fosfatidilcolina, un componente principal de las membranas celulares.
Estimulación del flujo biliar: El ácido dehidrocólico estimula el flujo biliar, ayudando a la digestión y la absorción de grasas.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de colina: Una forma común de colina utilizada en suplementos dietéticos y alimentación animal.
Fosfatidilcolina: Un fosfolípido que incorpora colina y es un componente principal de las membranas celulares.
Ácido dehidrocólico: Un derivado del ácido biliar utilizado para estimular el flujo biliar .
Singularidad
El dehidrocolato de colina es único en que combina las propiedades tanto de la colina como del ácido dehidrocólico. Esta doble funcionalidad lo hace particularmente útil en aplicaciones donde se desea tanto el papel de la colina en la síntesis de neurotransmisores como la estimulación del flujo biliar del ácido dehidrocólico .
Propiedades
Número CAS |
4201-78-9 |
|---|---|
Fórmula molecular |
C29H47NO6 |
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C24H34O5.C5H14NO/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;1-6(2,3)4-5-7/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);7H,4-5H2,1-3H3/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |
Clave InChI |
GJENXZXAFXDOTP-CAOXKPNISA-M |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.C[N+](C)(C)CCO |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.C[N+](C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


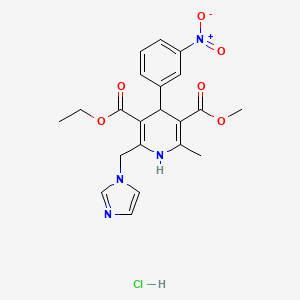
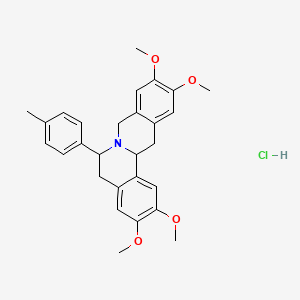
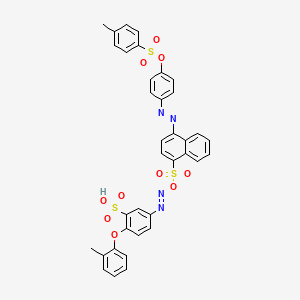
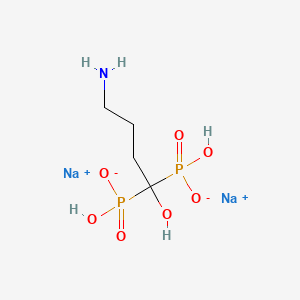
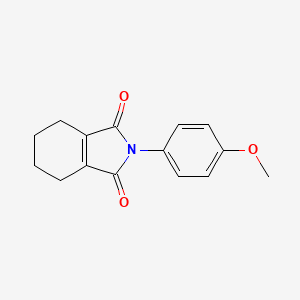
![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)
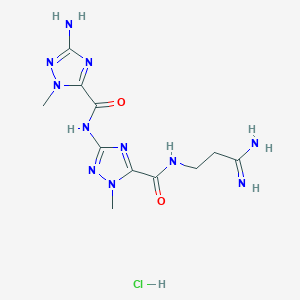
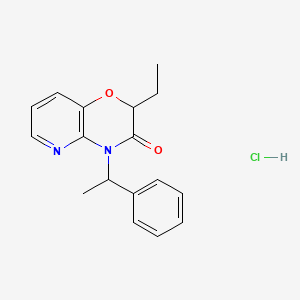
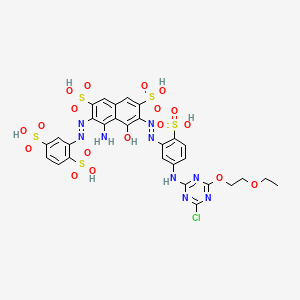
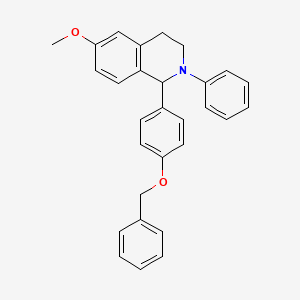
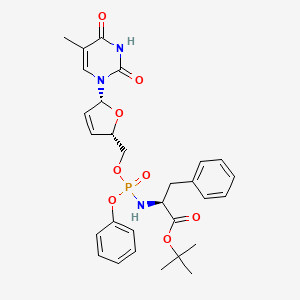
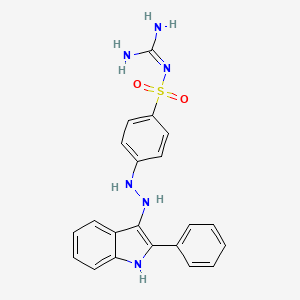
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
